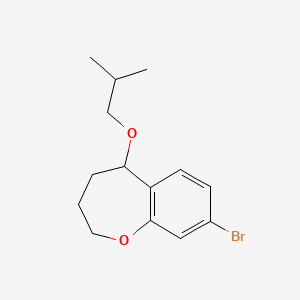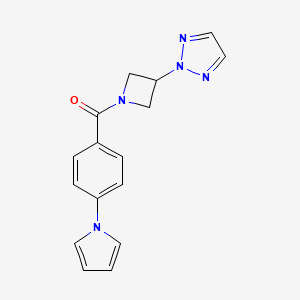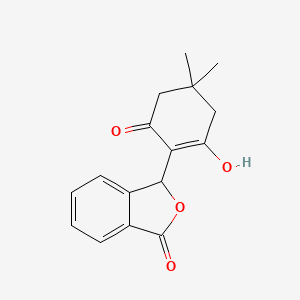
9-Methyl-9H-carbazole-3,6-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-9H-carbazole-3,6-dicarbaldehyde is a chemical compound with the molecular formula C15H11NO2 . It has a molecular weight of 237.26 .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbazole ring with a methyl group at the 9th position and aldehyde groups at the 3rd and 6th positions . The exact 3D structure can be viewed using specific software .Physical and Chemical Properties Analysis
This compound is a colorless to yellow crystal . It is almost insoluble in water but can dissolve in organic solvents . It can decompose under heating and undergo organic reactions .Applications De Recherche Scientifique
Fluorophores and Viscosity Sensing : A study by Telore, Satam, and Sekar (2015) explored the use of chromophoric styryls, derived from carbazole-based compounds, as fluorescence molecular rotors for viscosity sensing. These compounds demonstrated aggregation-induced emission with enhanced fluorescence intensity, indicating their potential in photophysical applications (Telore, Satam, & Sekar, 2015).
Vibrational and Electronic Spectroscopy : Wang et al. (2015) conducted experimental and theoretical studies on carbazole derivatives like 9-p-tolyl-9H-carbazole-3-carbaldehyde. Their research provided insights into the vibrational spectra, electronic spectra, and thermodynamic properties, essential for understanding the material's behavior in various applications (Wang et al., 2015).
Bacterial Biotransformation of Carbazole Derivatives : Waldau et al. (2009) investigated the bacterial biotransformation of carbazole derivatives, including 9-methyl-9H-carbazole, using Ralstonia sp. This research sheds light on the microbial interaction with carbazole compounds, which can be crucial in environmental and pharmaceutical contexts (Waldau, Mikolasch, Lalk, & Schauer, 2009).
Photophysical Properties in Material Science : A study by Tathe and Sekar (2016) on red-emitting carbazole-coumarin hybrids highlighted the use of carbazole derivatives in creating materials with specific photophysical properties, useful in optoelectronics and material science (Tathe & Sekar, 2016).
Applications in Photopolymerization : Research by Abro et al. (2017) on carbazole-based compounds containing aldehyde and cyanoacetic acid groups demonstrated their potential as dyes or photosensitizers in photopolymerization processes. This illustrates the utility of carbazole derivatives in advanced manufacturing technologies (Abro et al., 2017).
Synthesis and Optical Characterization : Çiçek et al. (2018) synthesized new carbazole Schiff bases, investigating their structural and optical characteristics. These findings are significant for applications in organic light-emitting diodes (OLEDs) (Çiçek et al., 2018).
Antimicrobial Activities : Salih, Salimon, and Yousif (2016) utilized 9H-carbazole as a precursor for heterocyclic derivatives with potential antimicrobial applications. This highlights the role of carbazole compounds in medicinal chemistry (Salih, Salimon, & Yousif, 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
This compound is often used as a starting material in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
It’s known that carbazole derivatives can interact with various biological targets, potentially leading to a range of biochemical effects .
Action Environment
The action of 9-Methyl-9H-carbazole-3,6-dicarbaldehyde can be influenced by various environmental factors . For instance, it should be stored away from heat sources and in a well-ventilated environment . It’s also important to avoid inhaling its vapors or dust, as this could have adverse effects on the respiratory system .
Propriétés
IUPAC Name |
9-methylcarbazole-3,6-dicarbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-16-14-4-2-10(8-17)6-12(14)13-7-11(9-18)3-5-15(13)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDBIFUIFFYIQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=O)C3=C1C=CC(=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2850064.png)
![Ethyl 6-benzyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2850065.png)
![5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2850066.png)

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(methylthio)phenyl)propanamide](/img/structure/B2850070.png)
![N-(4-methoxybenzyl)-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2850071.png)


![1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2850076.png)
![N-(sec-butyl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2850078.png)



